molecular formula C11H15BrN2O2 B1411709 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine CAS No. 1660157-38-9

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine

Cat. No.: B1411709
CAS No.: 1660157-38-9
M. Wt: 287.15 g/mol
InChI Key: CDILEQFAAUSHJM-UHFFFAOYSA-N
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Description

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine (CAS: 1459771-90-4) is a heterocyclic compound featuring a morpholine ring connected via an ethyloxy linker to a 6-bromo-substituted pyridine moiety. This structure confers unique physicochemical and pharmacological properties, making it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

4-[2-(6-bromopyridin-3-yl)oxyethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDILEQFAAUSHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine typically involves the following steps:

    Bromination of Pyridine: The starting material, 3-pyridinol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 6-bromo-3-pyridinol.

    Etherification: The brominated pyridinol is then reacted with 2-chloroethyl morpholine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Morpholine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine typically involves:

  • Bromination of 3-Pyridinol : Using bromine or N-bromosuccinimide (NBS).
  • Etherification : Reacting the brominated product with 2-chloroethyl morpholine in the presence of a base like potassium carbonate (K₂CO₃) .

Chemistry

  • Building Block for Complex Molecules : It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex structures .

Biology

  • Ligand in Receptor Studies : Research indicates its potential role as a ligand in binding studies, particularly in exploring interactions with specific receptors .

Medicine

  • Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Its mechanism involves interactions with protein targets, influencing enzyme and receptor activity through π-π stacking and hydrogen bonding .

Industry

  • Development of Novel Materials : Utilized as an intermediate in synthesizing agrochemicals and other industrial compounds, contributing to advancements in material science .

Case Studies

  • Anti-Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, indicating its potential for therapeutic development.
  • Receptor Binding Studies : Research highlighted its efficacy as a ligand for certain receptors, showing promise for drug design targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Derivatives

a. 4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine (CAS: 879487-97-5)
  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.71 g/mol
  • Key Differences :
    • Chlorine replaces bromine at the pyridine 6-position.
    • Lower molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol) and distinct electronic effects due to differences in electronegativity and leaving-group propensity.
    • Applications: Used in agrochemical research for insecticidal activity .
b. 4-[2-(4-Iodophenoxy)ethyl]morpholine (CAS: 103808-71-5)
  • Molecular Formula: C₁₂H₁₆INO₂
  • Molecular Weight : 333.16 g/mol
  • Key Differences: Iodine replaces bromine, and the pyridine ring is replaced by a phenyl group. Larger atomic radius of iodine enhances steric hindrance and alters lipophilicity. Applications: Potential use in radiolabeling due to iodine’s isotopic properties .

Pyrimidine and Thieno-Pyrimidine Analogs

a. 4-(2-((5-Bromopyrimidin-2-yl)oxy)ethyl)morpholine (CAS: 502498-95-5)
  • Molecular Formula : C₁₀H₁₄BrN₃O₂
  • Molecular Weight : 288.15 g/mol
  • Key Differences :
    • Pyrimidine ring replaces pyridine, introducing an additional nitrogen atom.
    • Enhanced hydrogen-bonding capacity and altered receptor affinity.
    • Applications: Intermediate in kinase inhibitor synthesis .
b. 4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
  • Molecular Formula : C₁₃H₁₄BrClN₃O₂S
  • Molecular Weight : 387.69 g/mol
  • Key Differences: Thieno-pyrimidine core with bromomethyl and chloro substituents. Applications: Precursor in anticancer drug development .

Pharmacologically Active Analogs

a. S1RA Hydrochloride (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine HCl)
  • Molecular Formula : C₂₁H₂₄ClN₃O₂
  • Molecular Weight : 398.89 g/mol
  • Key Differences :
    • Pyrazole-naphthalene system replaces bromopyridine.
    • High selectivity for sigma-1 (σ-1) receptors as an antagonist.
    • Applications: Neuropathic pain and anxiety disorders .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine Pyridine + morpholine 6-Br, ethyloxy linker ~285.13 (calculated) Organic synthesis
4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine Pyridine + morpholine 6-Cl, ethyloxy linker 242.71 Agrochemical research
4-(6-Bromopyridin-3-yl)morpholine Pyridine + morpholine Direct linkage (no ethyloxy) 243.10 Synthetic intermediate
S1RA Hydrochloride Pyrazole + naphthalene 5-methyl, ethyloxy linker 398.89 σ-1 receptor antagonist

Key Research Findings

  • Reactivity : Bromine’s leaving-group ability in the target compound enhances its utility in nucleophilic substitution reactions compared to chlorine analogs .
  • Pharmacology: Pyridine-based analogs (e.g., S1RA) show receptor selectivity, while pyrimidine/thieno-pyrimidine derivatives are prioritized for kinase inhibition .
  • Solubility : The morpholine ring improves aqueous solubility across analogs, critical for bioavailability in drug candidates .

Biological Activity

4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H17BrN2O2
  • Molecular Weight : 301.18 g/mol
  • CAS Number : 1660157-38-9

The biological activity of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine is primarily attributed to its interaction with specific molecular targets. The compound's brominated pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the morpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine is crucial for optimizing its biological activity. Variations in the pyridine ring and morpholine structure can significantly affect potency and selectivity against target enzymes or receptors.

Compound VariationBiological ActivityIC50 Value (μM)
Parent CompoundModerate ActivityN/A
Bromine SubstitutedEnhanced Activity0.71
Morpholine VariantReduced Activity>10

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that derivatives of 4-[2-[(6-Bromo-3-pyridyl)oxy]ethyl]morpholine exhibit varying degrees of enzyme inhibition. For instance, a study found that modifications to the bromine atom improved inhibitory potency against specific kinases, demonstrating the importance of functional group positioning on biological activity .
  • Pharmacokinetics : In vivo studies have shown that certain derivatives maintain moderate clearance rates and favorable half-lives, suggesting potential for therapeutic use. For example, compounds with a morpholine backbone displayed improved bioavailability compared to other structural analogs .
  • Cancer Research : The compound has been evaluated for its effects on cancer cell lines. In one study, it was shown to induce multipolar mitosis in centrosome-amplified cells, indicating a potential mechanism for targeting cancer cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.